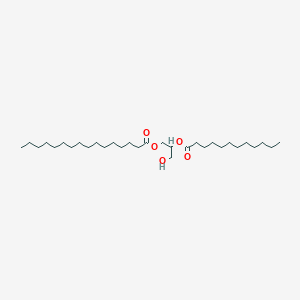![molecular formula C17H14ClN5 B3026196 6-(2-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-8-amine CAS No. 71368-66-6](/img/structure/B3026196.png)
6-(2-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-8-amine
Overview
Description
7-Aminoclonazolam is a metabolite of clonazolam, a triazolobenzodiazepine. Clonazolam is known for its potent anxiolytic, sedative, and hypnotic properties. The compound 7-Aminoclonazolam is formed through the reduction of the nitro group in clonazolam to an amino group. This compound is significant in forensic toxicology for identifying the use and abuse of clonazolam .
Mechanism of Action
Target of Action
7-Aminoclonazolam, also known as 6-(2-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-8-amine, is a benzodiazepine metabolite . The primary targets of benzodiazepines are the gamma-aminobutyric acid (GABA) receptors in the central nervous system. These receptors play a crucial role in inhibitory neurotransmission, helping to reduce neuronal excitability.
Mode of Action
7-Aminoclonazolam, like other benzodiazepines, enhances the effect of the neurotransmitter GABA at the GABA_A receptor, resulting in sedative, sleep-inducing (hypnotic), anxiolytic, anticonvulsant, and muscle relaxant properties .
Biochemical Pathways
The compound affects the GABAergic pathway, enhancing the inhibitory effects of GABA neurotransmission. This results in increased opening of chloride channels, leading to hyperpolarization of the neuron and a decrease in neuronal excitability .
Pharmacokinetics
7-Aminoclonazolam is a metabolite of clonazolam, and its pharmacokinetics are likely similar to that of its parent compound. Clonazolam and its metabolites are extensively metabolized and mainly excreted as their amino and acetamino metabolites . The average plasma levels of both substances were about 50ng/ml at a daily dose of 6 mg .
Result of Action
The molecular and cellular effects of 7-Aminoclonazolam’s action include decreased neuronal excitability and increased inhibitory neurotransmission. This leads to the compound’s sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant effects .
Action Environment
Environmental factors such as the presence of other drugs can influence the action, efficacy, and stability of 7-Aminoclonazolam. For example, drug interactions with diphenylhydantoin were observed, leading to decreased levels of the compound . Furthermore, the compound’s action can be influenced by the individual’s metabolic rate, liver function, and other physiological factors .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 6-(2-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-8-amine are largely determined by its interactions with various biomolecules. It has been found to interact with the GABA_A receptor, a key player in inhibitory neurotransmission . The compound binds to this receptor, enhancing its inhibitory effects and leading to the various physiological effects associated with benzodiazepines .
Cellular Effects
This compound has profound effects on cellular processes. By binding to the GABA_A receptor, it enhances the inhibitory effects of GABA, leading to hyperpolarization of the cell and a decrease in neuronal excitability . This can affect various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the GABA_A receptor . This binding enhances the effect of GABA, leading to an influx of chloride ions into the neuron and resulting in hyperpolarization . This decreases the neuron’s excitability, leading to the sedative and anxiolytic effects of the compound.
Temporal Effects in Laboratory Settings
Like other benzodiazepines, it is expected to have a rapid onset of action and a relatively short half-life .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, it exhibits anxiolytic and sedative effects, while at higher doses, it can lead to muscle relaxation and anticonvulsant effects . High doses may also lead to adverse effects such as respiratory depression and dependence .
Metabolic Pathways
The metabolic pathways of this compound involve its metabolism in the liver . The compound is primarily metabolized by N-dealkylation, leading to the formation of various metabolites .
Transport and Distribution
Like other benzodiazepines, it is likely to be distributed widely in the body, with high concentrations in the brain due to its lipophilic nature .
Subcellular Localization
The subcellular localization of this compound is likely to be in the cell membrane, where the GABA_A receptors are located . Its effects are exerted at these receptors, leading to changes in cell membrane potential and subsequent effects on neuronal excitability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Aminoclonazolam typically involves the reduction of clonazolam. The nitro group in clonazolam is reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon. The reaction is carried out under controlled conditions to ensure the complete reduction of the nitro group without affecting other functional groups in the molecule .
Industrial Production Methods: Industrial production of 7-Aminoclonazolam follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reduction reaction is monitored using techniques like high-performance liquid chromatography to ensure the complete conversion of clonazolam to 7-Aminoclonazolam .
Chemical Reactions Analysis
Types of Reactions: 7-Aminoclonazolam undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: Further reduction can lead to the formation of secondary amines.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Various alkylating agents under basic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted derivatives with different functional groups
Scientific Research Applications
7-Aminoclonazolam has several scientific research applications:
Forensic Toxicology: Used as a biomarker to identify the use and abuse of clonazolam in biological samples.
Pharmacokinetics: Studied to understand the metabolism and excretion of clonazolam in the human body.
Drug Development: Used as a reference compound in the development of new benzodiazepine derivatives.
Analytical Chemistry: Employed in the development of analytical methods for the detection and quantification of benzodiazepines in biological samples
Comparison with Similar Compounds
7-Aminoclonazepam: Another amino metabolite of a benzodiazepine, similar in structure and function to 7-Aminoclonazolam.
8-Aminoclonazolam: A compound with the amino group at a different position on the benzodiazepine ring.
7-Aminonitrazepam: An amino metabolite of nitrazepam, another benzodiazepine.
Uniqueness: 7-Aminoclonazolam is unique due to its specific formation from clonazolam and its use as a biomarker in forensic toxicology. Its structure allows for specific interactions with the GABA-A receptor, making it a valuable compound in pharmacokinetic studies and drug development .
Properties
IUPAC Name |
6-(2-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-8-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN5/c1-10-21-22-16-9-20-17(12-4-2-3-5-14(12)18)13-8-11(19)6-7-15(13)23(10)16/h2-8H,9,19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLOOOYZAISIOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=C(C=C(C=C3)N)C(=NC2)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101342264 | |
| Record name | 6-(2-Chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101342264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71368-66-6 | |
| Record name | 6-(2-Chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101342264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Aminoclonazolam | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K958PBK774 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(alphaR,betaS)-beta-[[[1,1-di(methyl-d3)ethoxy-2,2,2-d3]carbonyl]amino]-alpha-hydroxy-benzenepropanoic acid, (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-11-hydroxy-4,6-dimethoxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester](/img/structure/B3026114.png)
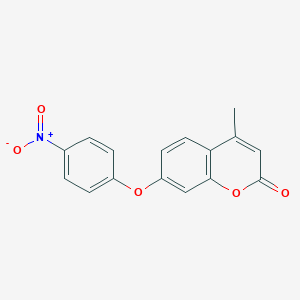
![(T-4)-[2-[(3,5-dimethyl-2H-pyrrol-2-ylidene-kappaN)methyl]-5-[(1E)-2-phenylethenyl]-1H-pyrrolato-kappaN]difluoro-boron](/img/structure/B3026116.png)
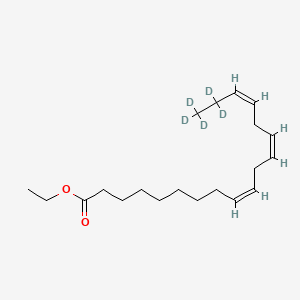
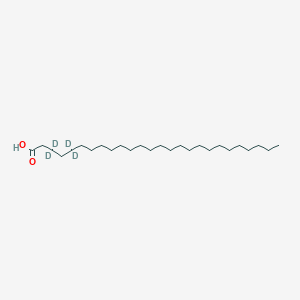
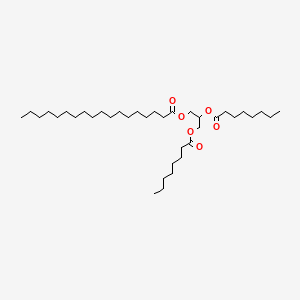
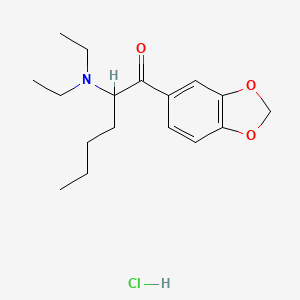
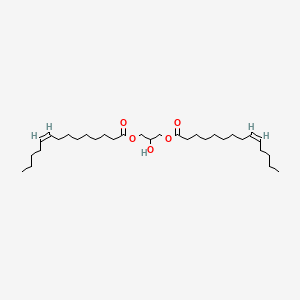
![9Z-octadecenoic acid, 2-hydroxy-3-[(1-oxotetradecyl)oxy]propyl ester](/img/structure/B3026125.png)
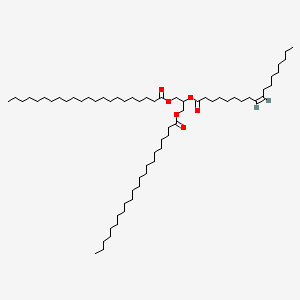
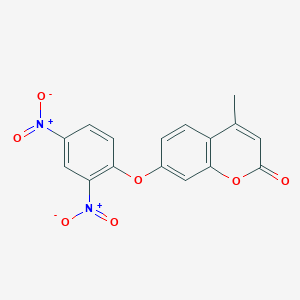
![N-[2-[(2-hydroxyethyl)amino]ethyl]-(3beta)-cholest-5-ene-3-carboxamide](/img/structure/B3026132.png)
![Hexadecanoic acid, 2-hydroxy-3-[(1-oxotetradecyl)oxy]propyl ester](/img/structure/B3026135.png)
